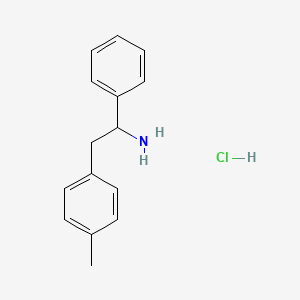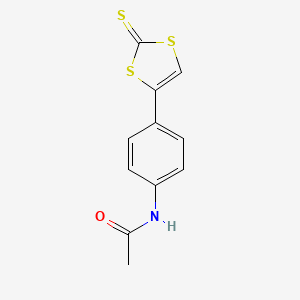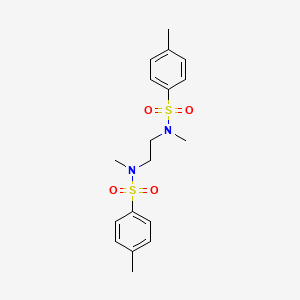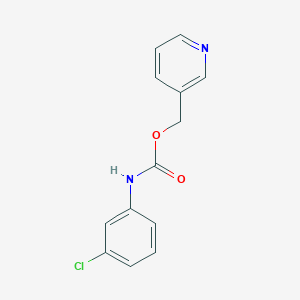
3-Ethyl-3-eicosanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3-eicosanol is an organic compound with the molecular formula C22H46O It is a long-chain alcohol, specifically a derivative of eicosanol, characterized by the presence of an ethyl group at the third carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-eicosanol typically involves the reduction of the corresponding ketone, 3-ethyl-3-eicosanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-3-eicosanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-ethyl-3-eicosanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents
Major Products Formed:
Oxidation: 3-Ethyl-3-eicosanone
Reduction: Corresponding hydrocarbons
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
3-Ethyl-3-eicosanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It serves as a model compound in the study of long-chain alcohols and their biological effects.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Ethyl-3-eicosanol involves its interaction with cellular membranes due to its amphiphilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function.
Comparaison Avec Des Composés Similaires
1-Eicosanol: A straight-chain alcohol with similar properties but lacking the ethyl group at the third position.
3-Eicosanone: The corresponding ketone of 3-Ethyl-3-eicosanol.
1-Docosanol: Another long-chain alcohol with a slightly longer carbon chain.
Uniqueness: this compound is unique due to the presence of the ethyl group at the third carbon, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can influence its reactivity and interaction with other molecules.
Propriétés
Numéro CAS |
95287-47-1 |
|---|---|
Formule moléculaire |
C22H46O |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
3-ethylicosan-3-ol |
InChI |
InChI=1S/C22H46O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23,5-2)6-3/h23H,4-21H2,1-3H3 |
Clé InChI |
ZKYVINLQIWFWEM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(CC)(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Phenyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11955809.png)
![2,3,4,5-Tetrachloro-6-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11955820.png)


![7,7-Dibromo-2-methylbicyclo[4.1.0]heptane](/img/structure/B11955836.png)





![1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B11955860.png)
![4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11955864.png)


